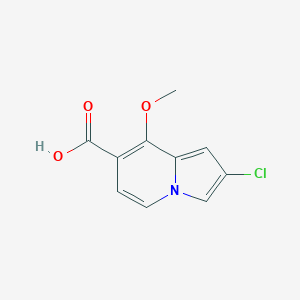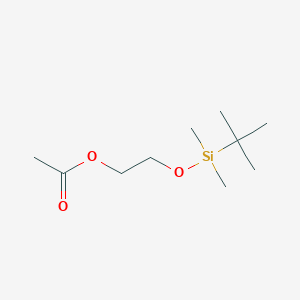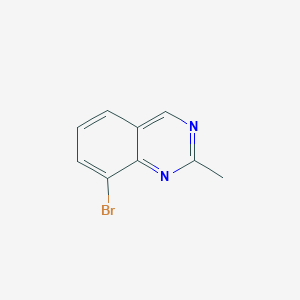
2-Chloro-6-ethoxyquinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-ethoxyquinazolin-4-ol is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant pharmacological potential . Quinazoline derivatives have been extensively studied due to their applications in medicinal chemistry, particularly for their antibacterial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethoxyquinazolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroaniline with ethyl chloroformate to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs metal-catalyzed reactions due to their efficiency and scalability. For instance, palladium-catalyzed carbonylative cyclization is a widely used method for synthesizing quinazoline derivatives . This method involves the use of palladium catalysts and carbon monoxide as a carbonyl source, providing high yields under relatively mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethoxyquinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into different quinazoline derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Biology: It has shown promise in biological assays for its antibacterial and antifungal properties.
Medicine: Research indicates potential anticancer activity, making it a candidate for drug development.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethoxyquinazolin-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects . The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-ethoxyquinazoline
- 6-Ethoxyquinazolin-4-ol
- 2-Chloroquinazolin-4-ol
Uniqueness
2-Chloro-6-ethoxyquinazolin-4-ol is unique due to its specific substitution pattern, which can influence its biological activity and reactivity. Compared to other quinazoline derivatives, it may exhibit different pharmacokinetic properties and biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
2-chloro-6-ethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-6-3-4-8-7(5-6)9(14)13-10(11)12-8/h3-5H,2H2,1H3,(H,12,13,14) |
InChI Key |
KCRNOGJEIKIQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



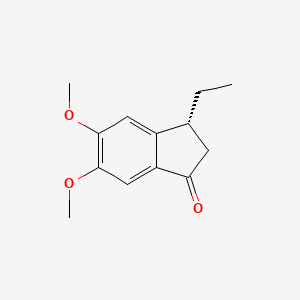


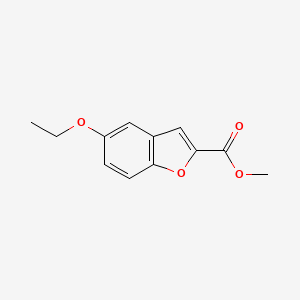
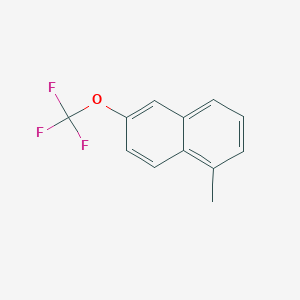

![4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile](/img/structure/B11884072.png)
![Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11884075.png)
